molecular formula C22H24N4O5 B2986805 (5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 551931-17-0

(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione

Numéro de catalogue: B2986805
Numéro CAS: 551931-17-0
Poids moléculaire: 424.457
Clé InChI: UAWOQONDULZTPA-OBGWFSINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione is a pyrimidine-trione derivative characterized by:

  • A 1,3-diazinane-2,4,6-trione core (barbiturate-like structure).
  • A (5E)-configured exocyclic double bond at position 5, conjugated to a substituted phenyl group.
  • A 2-methoxyethyl substituent at position 1.
  • A 4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl group as the arylidene substituent.

While direct pharmacological data for this compound are unavailable in the provided evidence, comparisons with structurally related analogs (e.g., –20) provide insights into structure-property relationships.

Propriétés

IUPAC Name

(5E)-1-(2-methoxyethyl)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-25(19-5-3-4-10-23-19)11-14-31-17-8-6-16(7-9-17)15-18-20(27)24-22(29)26(21(18)28)12-13-30-2/h3-10,15H,11-14H2,1-2H3,(H,24,27,29)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWOQONDULZTPA-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CCOC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CCOC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure

The molecular structure of the compound can be represented as follows:

C20H24N4O4\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{4}

This structure features a diazinane core with various functional groups that may contribute to its biological activity.

Properties

  • Molecular Weight : Approximately 368.43 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but sensitive to light and heat.

The biological activity of the compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

  • Tyrosinase Inhibition : Preliminary studies indicate that this compound may inhibit tyrosinase, an enzyme crucial for melanin production. This could have implications for skin pigmentation disorders.
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown promise as DPP-IV inhibitors, which are relevant in diabetes management by regulating insulin levels and glucose metabolism.

Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro, which may help mitigate oxidative stress-related diseases. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Cytotoxicity Studies

In vitro cytotoxicity studies have revealed that the compound exhibits selective toxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.

Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of several derivatives similar to our compound on tyrosinase activity. The results indicated that compounds with a methoxy group exhibited enhanced inhibitory effects compared to their counterparts without this group. The IC50 values ranged from 0.0433 µM to 0.28 µM, showcasing the potential for developing skin-lightening agents from these derivatives .

Study 2: DPP-IV Inhibition

Research on related compounds demonstrated effective inhibition of DPP-IV with IC50 values ranging from 100 nM to 400 nM. These findings suggest that our compound may share similar properties, making it a candidate for further investigation in diabetes treatment .

Study 3: Antioxidant Activity Assessment

The antioxidant capacity of the compound was evaluated using the DPPH assay, where it showed significant radical scavenging activity comparable to ascorbic acid, indicating its potential use as a natural antioxidant .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
Tyrosinase InhibitionIC50 Measurement0.0433 - 0.28 µM
DPP-IV InhibitionIC50 Measurement100 - 400 nM
Antioxidant ActivityDPPH Radical ScavengingComparable to Ascorbic Acid
CytotoxicityCell Viability AssaySelective against cancer cells

Comparaison Avec Des Composés Similaires

Core Structure and Stereochemistry

The 1,3-diazinane-2,4,6-trione core is shared with multiple analogs (–15, 17–19). Key variations include:

Compound (CAS/ID) Core Structure Substituents at Position 5 Stereochemistry
Target Compound 1,3-Diazinane-2,4,6-trione 4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl E
(5E)-5-[(1-ethylindol-3-yl)methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione 1,3-Diazinane-2,4,6-trione 1-Ethylindol-3-yl E
(5Z)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 1,3-Diazinane-2,4,6-trione 2,3,4-Trimethoxyphenyl Z
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione 1,3-Diazinane-2,4,6-trione 3,4-Dimethoxyphenyl E
  • Stereochemistry : The E configuration (trans) in the target compound and analogs (e.g., ) enhances planarity, favoring π-π stacking with aromatic residues in biological targets. In contrast, Z-configuration analogs (e.g., ) exhibit steric hindrance, reducing binding affinity .

Substituent Effects on Physicochemical Properties

Substituents on the arylidene group and nitrogen atoms significantly influence solubility, lipophilicity, and bioactivity:

Table 1: Substituent Impact on Calculated Properties
Compound (CAS/ID) Substituents XLogP3 H-Bond Donors/Acceptors Molecular Weight
Target Compound 4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl ~3.8* (estimated) 1 donor, 7 acceptors* ~472 g/mol*
(5E)-5-[(1-ethylindol-3-yl)methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione 1-Ethylindol-3-yl 3.5 1 donor, 3 acceptors 387.4 g/mol
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione 3,4-Dimethoxyphenyl 3.2 1 donor, 5 acceptors 366.4 g/mol
(5Z)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 2,3,4-Trimethoxyphenyl 2.8 1 donor, 6 acceptors 362.4 g/mol
  • Lipophilicity (XLogP3): The target compound’s pyridinylaminoethoxy group increases polarity compared to methoxy-substituted analogs (e.g., ), balancing solubility and membrane permeability.

Key Structural Divergences

  • Heterocyclic Variations :
    • Thiazolidine-dione core (): Reduces planarity but introduces sulfur-mediated interactions.
    • Barbiturate derivatives (): Increased conformational flexibility may lower target specificity.
  • Alkyl vs. Aryl Substituents :
    • The target’s 2-methoxyethyl group improves water solubility compared to purely aromatic substituents (e.g., 2-phenylethyl in ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.